ETHYL (2E)-5-(4-CHLOROPHENYL)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-(4-chlorophenyl)-2-{[5-(diethylamino)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, a chlorophenyl group, a diethylamino-substituted furan ring, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-5-(4-CHLOROPHENYL)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized by the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Furylmethylene Moiety: The furylmethylene group can be synthesized by the condensation of a diethylamino-substituted furan aldehyde with an appropriate ketone or ester.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorophenyl)-2-{[5-(diethylamino)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)-2-{[5-(diethylamino)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL (2E)-5-(4-CHLOROPHENYL)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Ethyl 5-(4-chlorophenyl)-2-{[5-(diethylamino)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyrimidines: Compounds with similar thiazolopyrimidine cores but different substituents.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures.
Furylmethylene Compounds: Compounds with furylmethylene groups but different core structures.
The uniqueness of ETHYL (2E)-5-(4-CHLOROPHENYL)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activities.
Properties
Molecular Formula |
C25H26ClN3O4S |
---|---|
Molecular Weight |
500 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-chlorophenyl)-2-[[5-(diethylamino)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H26ClN3O4S/c1-5-28(6-2)20-13-12-18(33-20)14-19-23(30)29-22(16-8-10-17(26)11-9-16)21(24(31)32-7-3)15(4)27-25(29)34-19/h8-14,22H,5-7H2,1-4H3/b19-14+ |
InChI Key |
WVKNSXSHCHVBBD-XMHGGMMESA-N |
SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl |
Isomeric SMILES |
CCN(CC)C1=CC=C(O1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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